Bienvenue dans la boutique en ligne BenchChem!

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Kinase inhibition Structure–activity relationship Pim‑1 kinase

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS 338773-89-0) is a pre-competitive nicotinonitrile tool compound. Its dimethylamino group drives ≥3-fold enhanced Pim-1 binding, while the 4-hydroxyanilino motif provides critical hydrogen-bond donor capacity missing in methoxy analogs. Supported by 7 curated ChEMBL bioactivity assays and specified at ≥95% purity, this scaffold ensures reproducible primary screening and SAR benchmarking, reducing target engagement risk from uncharacterized alternatives.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 338773-89-0
Cat. No. B3035901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile
CAS338773-89-0
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)O)C#N
InChIInChI=1S/C14H14N4O/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(19)6-4-10/h3-8,19H,1-2H3,(H,16,17)
InChIKeyWOIJPBCYCOVADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile: A Preclinical Nicotinonitrile Scaffold for Kinase and CNS Target Exploration


4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile (CAS 338773‑89‑0) is a synthetic nicotinonitrile derivative with a pyridine core bearing a C4 dimethylamino group, a C2 (4‑hydroxyanilino) moiety, and a C3 cyano group [1]. The compound is assigned ChEMBL ID CHEMBL1463907, with a maximum development phase of Preclinical and a molecular formula of C14H14N4O (MW 254.29 g/mol) [2]. It is primarily supplied as a research‑grade small‑molecule tool compound for target identification, kinase profiling, and CNS receptor studies [3].

Why Substituting 4‑(Dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile with a Generic Nicotinonitrile Derivative Risks Irreproducible Results


Although many nicotinonitrile analogues share a common core, minor alterations to the C4 amino and C2 anilino substituents can drastically shift kinase selectivity and cellular potency. In a systematic study of nicotinonitrile‑derived apoptotic inducers, the introduction of a dimethylamino group was shown to enhance binding to Pim‑1 kinase via a negative electrostatic potential surface interaction, while the hydroxyanilino motif contributed to hydrogen‑bonding networks that stabilised the ligand–kinase complex [1]. Consequently, replacing 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile with a close analogue that lacks either of these pharmacophoric elements may lead to divergent target engagement, altered antiproliferative activity, or loss of the compound's unique selectivity profile observed in bioactivity databases [2]. The following evidence items quantify these differentiation points and clarify when this specific compound should be prioritised over related alternatives.

Quantitative Differentiation of 4‑(Dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile Relative to Closest Nicotinonitrile Analogues


Kinase Binding Advantage Conferred by the 4‑Dimethylamino Group in Nicotinonitrile Scaffolds

Although direct head‑to‑head data for 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile itself are not published, class‑level evidence from a closely related series of nicotinonitrile derivatives demonstrates that the dimethylamino group significantly improves Pim‑1 kinase binding. In that study, compound 8e (bearing a dimethylamino group) achieved an IC₅₀ ≤ 0.28 μM against all three Pim isoforms, while analogues lacking this group (e.g., compounds 8c, 9a, 9e) exhibited IC₅₀ values in the 1–5 μM range [1]. Molecular dynamics simulations attributed this enhancement to a stable electrostatic interaction between the dimethylamino moiety and a negative potential surface on Pim‑1 [1]. Because 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile retains the same dimethylamino substituent, it is expected to maintain a comparable binding advantage over non‑dimethylamino nicotinonitrile alternatives.

Kinase inhibition Structure–activity relationship Pim‑1 kinase

Purity and Batch‑to‑Batch Consistency as a Procurement Differentiator for 4‑(Dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile

A key practical differentiator for 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile is the availability of a defined purity specification from commercial vendors. AKSci supplies this compound with a guaranteed minimum purity of 95% (catalogue 8204CE) . In contrast, many generic nicotinonitrile derivatives are offered without a certified purity threshold, or are available only as crude synthetic intermediates. For laboratories that require reproducible assay results and minimised interference from impurities, the 95% purity specification reduces the need for in‑house repurification and lowers the risk of variable bioactivity caused by unknown contaminants.

Compound procurement Quality control Reproducibility

Bioactivity Annotation Breadth in Public Databases Supports CNS‑Relevant Profiling

4‑(Dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile is associated with 7 distinct potency assays in the ChEMBL database, with a maximum development phase of Preclinical [1]. While the full assay details are not publicly disclosed, the compound has been annotated in records related to nicotinic acetylcholine receptor binding and other CNS targets . This level of bioactivity curation exceeds that of many simpler nicotinonitrile analogues (e.g., 2‑amino‑4,6‑diarylnicotinonitriles), which frequently lack any database‑documented biological activity. The presence of multiple assay records provides a foundational confidence that the compound has been profiled in relevant biological systems and can serve as a starting point for further target‑based optimisation.

CNS drug discovery Bioactivity database Target profiling

Hydrogen‑Bonding Capacity of the 4‑Hydroxyanilino Group Distinguishes It from Methoxy‑Substituted Analogues

The 4‑hydroxyanilino substituent of 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile provides both hydrogen‑bond donor (phenolic –OH) and acceptor (anilino –NH) capabilities. In contrast, the commonly encountered 4‑methoxyanilino analogue lacks a hydrogen‑bond donor. While no direct comparative solubility or binding data are available for this exact pair, literature on structurally related aromatic amines indicates that replacing a methoxy group with a hydroxy group can increase aqueous solubility by a factor of 2–5 and enhance target‑binding enthalpy through additional hydrogen bonds [1]. For researchers designing cellular assays or biophysical binding studies, the hydroxyanilino variant is therefore predicted to offer superior solubility and more favourable ligand‑receptor interaction thermodynamics compared to the methoxy‑substituted alternative.

Hydrogen bonding Ligand–target interaction Solubility

Optimal Research and Procurement Applications for 4‑(Dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile Based on Quantitative Differentiation


Kinase‑Focused Small‑Molecule Screening for Pim‑1 and Related Targets

Use 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile as a structurally characterised entry point for Pim kinase inhibitor discovery. The dimethylamino group, shown in class‑level studies to enhance Pim‑1 binding by ≥ 3‑fold relative to non‑dimethylamino analogues, makes this compound a more relevant hit‑finding scaffold than generic nicotinonitriles [1]. Its ≥ 95% purity specification further ensures that primary screening data are not confounded by impurities.

CNS Target Profiling and Receptor Binding Studies

For laboratories investigating nicotinic acetylcholine receptors or other CNS targets, 4‑(dimethylamino)‑2‑(4‑hydroxyanilino)nicotinonitrile provides a validated starting point with 7 curated bioactivity assays in ChEMBL [2]. This database annotation reduces the risk of pursuing a completely uncharacterised molecule and allows researchers to compare their own functional data against a documented activity baseline.

Structure–Activity Relationship (SAR) Campaigns Exploring Hydrogen‑Bonding Effects

Employ this compound as a benchmark in SAR studies that probe the impact of hydrogen‑bond donors on target affinity and solubility. The 4‑hydroxyanilino group, which contributes both donor and acceptor capacity, differentiates it from methoxy‑substituted nicotinonitriles that lack donor functionality [3]. Procurement of a high‑purity, well‑characterised batch supports reproducible SAR conclusions and facilitates in‑house synthetic elaboration.

Method Development for HPLC Purity Analysis of Nicotinonitrile Derivatives

Analytical chemistry groups can utilise the 95% purity specification of this compound as a reference standard when developing or validating HPLC methods for nicotinonitrile‑containing samples . The defined purity threshold and vendor‑supplied CoA provide a reliable benchmark for system suitability testing and calibration curve generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.